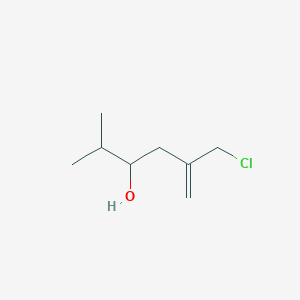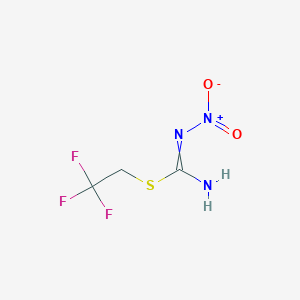![molecular formula C24H32O2 B12555968 [1,1'-Biphenyl]-4-carboxylic acid, 4'-decyl-, methyl ester CAS No. 142557-75-3](/img/structure/B12555968.png)
[1,1'-Biphenyl]-4-carboxylic acid, 4'-decyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-4-carboxylic acid, 4’-decyl-, methyl ester: is an organic compound that belongs to the class of biphenyl carboxylic acid esters This compound is characterized by a biphenyl core with a carboxylic acid group at the 4-position of one phenyl ring and a decyl chain attached to the 4’-position of the other phenyl ring The carboxylic acid group is esterified with a methyl group, resulting in the formation of a methyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-carboxylic acid, 4’-decyl-, methyl ester typically involves the esterification of [1,1’-Biphenyl]-4-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The biphenyl core of the compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products:
Oxidation: Biphenyl quinones or hydroxylated biphenyl derivatives.
Reduction: [1,1’-Biphenyl]-4-carboxylic acid, 4’-decyl-, methyl alcohol.
Substitution: Halogenated biphenyl derivatives or other substituted biphenyl compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of liquid crystals and other advanced materials.
Biology:
Biological Probes: The compound can be modified to include fluorescent or radioactive labels, making it useful as a probe in biological assays and imaging studies.
Medicine:
Drug Development: Derivatives of the compound can be explored for their potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry:
Coatings and Adhesives: The compound can be used as an additive in coatings and adhesives to improve their performance and durability.
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid, 4’-decyl-, methyl ester depends on its specific application. In catalysis, the compound acts as a ligand, coordinating to metal centers and facilitating various catalytic processes. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets involved would depend on the specific derivative and its intended use.
Comparación Con Compuestos Similares
- [1,1’-Biphenyl]-4-carboxylic acid, 4’-octyl-, methyl ester
- [1,1’-Biphenyl]-4-carboxylic acid, 4’-hexyl-, methyl ester
- [1,1’-Biphenyl]-4-carboxylic acid, 4’-butyl-, methyl ester
Comparison:
- Chain Length: The primary difference between these compounds lies in the length of the alkyl chain attached to the biphenyl core. The decyl chain in [1,1’-Biphenyl]-4-carboxylic acid, 4’-decyl-, methyl ester provides unique properties such as increased hydrophobicity and potential for self-assembly in materials science applications.
- Reactivity: The longer alkyl chain may also influence the reactivity of the compound in various chemical reactions, potentially affecting the rate and selectivity of reactions.
- Applications: The specific applications of each compound may vary based on their physical and chemical properties. For example, compounds with shorter alkyl chains may be more suitable for certain biological applications, while those with longer chains may be preferred in materials science.
Propiedades
Número CAS |
142557-75-3 |
|---|---|
Fórmula molecular |
C24H32O2 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
methyl 4-(4-decylphenyl)benzoate |
InChI |
InChI=1S/C24H32O2/c1-3-4-5-6-7-8-9-10-11-20-12-14-21(15-13-20)22-16-18-23(19-17-22)24(25)26-2/h12-19H,3-11H2,1-2H3 |
Clave InChI |
NFDJRDZLJFHINR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



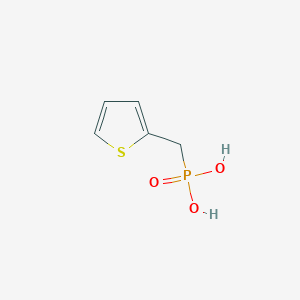

![4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine](/img/structure/B12555907.png)
![3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12555909.png)
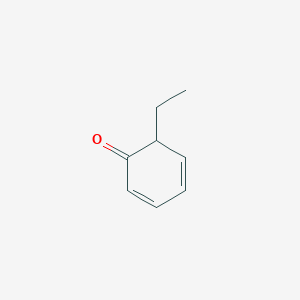
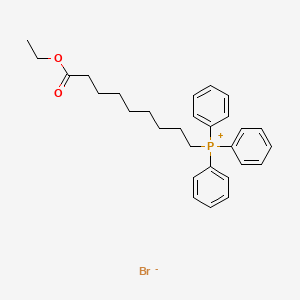
![3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)-](/img/structure/B12555920.png)
![1H-Thiopyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B12555928.png)
![({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid](/img/structure/B12555935.png)
![[Oxido(pent-4-enoxy)phosphoryl] phosphate](/img/structure/B12555941.png)

